3-(2-Chloroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid
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Overview
Description
3-(2-Chloroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid is a chemical compound with the molecular formula C8H8O2N2Cl2S1. This compound is characterized by its unique structure, which includes an imidazo-thiazole ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chloroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a precursor compound containing an imidazole and thiazole moiety, followed by chlorination and subsequent reaction with propanoic acid .
Industrial Production Methods: it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure higher yields and purity, while maintaining cost-effectiveness and safety .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Chloroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or modify its functional groups.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(2-Chloroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to study biological pathways.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-(2-Chloroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .
Comparison with Similar Compounds
- (2-Chloroimidazo[2,1-b][1,3]thiazol-6-yl)acetic acid
- 3-(2-Amino-1,3-thiazol-4-yl)propanoic acid
- 1-(Imidazo[2,1-b]thiazol-6-yl)propan-2-amine
Comparison: Compared to these similar compounds, 3-(2-Chloroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid is unique due to its specific structural features and the presence of a propanoic acid moiety. This uniqueness may confer distinct chemical reactivity and biological activity, making it valuable for specific research applications .
Properties
Molecular Formula |
C8H7ClN2O2S |
---|---|
Molecular Weight |
230.67 g/mol |
IUPAC Name |
3-(2-chloroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid |
InChI |
InChI=1S/C8H7ClN2O2S/c9-6-4-11-3-5(1-2-7(12)13)10-8(11)14-6/h3-4H,1-2H2,(H,12,13) |
InChI Key |
WWWQYGQNWMJQJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C2N1C=C(S2)Cl)CCC(=O)O |
Origin of Product |
United States |
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